REACTION_CXSMILES
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[O:1]=[C:2]1[NH:7][C:6](=[O:8])[CH:5]=[N:4][NH:3]1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>>[C:9]([N:3]1[C:2](=[O:1])[NH:7][C:6](=[O:8])[CH:5]=[N:4]1)(=[O:11])[CH3:10]
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Name
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|
Quantity
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48.88 g
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Type
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reactant
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Smiles
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O=C1NN=CC(N1)=O
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Name
|
|
Quantity
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300 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CONCENTRATION
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Details
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concentration to dryness under vacuum
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Type
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FILTRATION
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Details
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The white precipitate which forms is filtered off
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Type
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CUSTOM
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Details
|
centrifuged, and dried under vacuum at 70° C. so as
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Name
|
|
Type
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product
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Smiles
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C(C)(=O)N1N=CC(NC1=O)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.6 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |